molecular formula C30H35N3O2S2 B12022102 (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623933-08-4

(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12022102
CAS No.: 623933-08-4
M. Wt: 533.8 g/mol
InChI Key: MTTJFCGSDFTODV-IMRQLAEWSA-N
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Description

(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogenating agents, nucleophiles; reactions are conducted under controlled temperatures and in suitable solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. Its anti-inflammatory, antimicrobial, and anticancer properties make it a candidate for drug development. Researchers investigate its effects on various biological pathways and its interactions with cellular targets.

Medicine

In medicine, the compound is explored for its potential use in treating diseases such as cancer, bacterial infections, and inflammatory conditions. Preclinical studies and clinical trials are conducted to evaluate its efficacy and safety as a pharmaceutical agent.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in inflammatory and cancer pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may interact with DNA and proteins, leading to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

623933-08-4

Molecular Formula

C30H35N3O2S2

Molecular Weight

533.8 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H35N3O2S2/c1-5-8-12-22(6-2)19-32-29(34)27(37-30(32)36)18-23-20-33(24-13-10-9-11-14-24)31-28(23)26-16-15-25(35-7-3)17-21(26)4/h9-11,13-18,20,22H,5-8,12,19H2,1-4H3/b27-18-

InChI Key

MTTJFCGSDFTODV-IMRQLAEWSA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCC)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCC)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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